molecular formula C14H19N5O B12233204 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[(oxolan-2-yl)methyl]pyrimidin-4-amine

6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[(oxolan-2-yl)methyl]pyrimidin-4-amine

Cat. No.: B12233204
M. Wt: 273.33 g/mol
InChI Key: YYFUHAVWMYGASO-UHFFFAOYSA-N
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Description

6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[(oxolan-2-yl)methyl]pyrimidin-4-amine is a heterocyclic compound that features a pyrazole ring and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[(oxolan-2-yl)methyl]pyrimidin-4-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of 3,5-dimethyl-1H-pyrazole with appropriate reagents under controlled conditions.

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized separately, often through a cyclization reaction involving suitable precursors.

    Coupling Reaction: The pyrazole and pyrimidine rings are then coupled together using a linking agent such as oxolan-2-ylmethylamine under specific reaction conditions to form the final compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[(oxolan-2-yl)methyl]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced with other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[(oxolan-2-yl)methyl]pyrimidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[(oxolan-2-yl)methyl]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid: A compound with a similar pyrazole ring structure.

    2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine: Another compound featuring a pyrazole ring.

Uniqueness

6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[(oxolan-2-yl)methyl]pyrimidin-4-amine is unique due to its specific combination of pyrazole and pyrimidine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H19N5O

Molecular Weight

273.33 g/mol

IUPAC Name

6-(3,5-dimethylpyrazol-1-yl)-N-(oxolan-2-ylmethyl)pyrimidin-4-amine

InChI

InChI=1S/C14H19N5O/c1-10-6-11(2)19(18-10)14-7-13(16-9-17-14)15-8-12-4-3-5-20-12/h6-7,9,12H,3-5,8H2,1-2H3,(H,15,16,17)

InChI Key

YYFUHAVWMYGASO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=NC=NC(=C2)NCC3CCCO3)C

Origin of Product

United States

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